molecular formula C24H25N5O6 B2976729 2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid CAS No. 1100220-68-5

2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid

Cat. No. B2976729
CAS RN: 1100220-68-5
M. Wt: 479.493
InChI Key: AUECGHXCCHTQHQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a purine ring (a type of heterocyclic aromatic organic compound), a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), and a propanoic acid group (a carboxylic acid consisting of three carbons) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The purine ring and phenyl group are both planar, aromatic systems, while the propanoic acid group introduces polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The purine ring and phenyl group are relatively stable but can participate in electrophilic aromatic substitution reactions. The propanoic acid group can undergo typical carboxylic acid reactions, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic. The compound might also exhibit significant polarity due to the presence of multiple polar groups .

Scientific Research Applications

Cross-Coupling of C–H Bonds

Research has shown that compounds with phenylpropanoic acid derivatives are utilized in cross-coupling reactions to develop novel chemical structures. For instance, the cross-coupling of meta-C–H bonds directed by a U-shaped template has been developed for arylation and methylation, highlighting the utility of these compounds in synthesizing complex organic structures (Wan et al., 2013).

Allosteric Modifiers of Hemoglobin

Compounds structurally related to phenylpropanoic acids have been studied for their ability to modify hemoglobin's oxygen affinity, indicating potential medical applications in conditions requiring oxygen supply modulation (Randad et al., 1991).

Antioxidant and Radical Scavenger Activity

Phenolic derivatives, similar in structure to the compound , have been investigated for their antioxidant properties and ability to scavenge peroxyl radicals, suggesting applications in oxidative stress-related research (Dinis et al., 1994).

Antimicrobial Activity

Research on derivatives of phenylpropanoic acids has also extended to their antimicrobial properties. Studies have synthesized and tested compounds for antimicrobial activity against various pathogens, showing potential in drug development for infectious diseases (Mickevičienė et al., 2015).

Reactivity as Lignin Precursors

Cinnamic acid derivatives, closely related to phenylpropanoic acids, have been evaluated for their reactivity as lignin precursors, highlighting their importance in plant biochemistry and potential industrial applications (Karimov et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and application of this compound could have potential in various fields, depending on its properties and activity. It could be of interest in medicinal chemistry if it exhibits biological activity. Alternatively, it could be studied for its chemical reactivity or physical properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurine, which is synthesized from 2,6-dioxopurine and 2-(3-phenoxypropyl)phenol. The second intermediate is 2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid ethyl ester, which is synthesized from the first intermediate and ethyl 3-aminophenylpropanoate. The final product is obtained by hydrolysis of the ethyl ester group in the second intermediate.", "Starting Materials": [ "2,6-dioxopurine", "2-(3-phenoxypropyl)phenol", "ethyl 3-aminophenylpropanoate", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Synthesis of 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurine:", "Step 1: Dissolve 2,6-dioxopurine (1.0 g) and 2-(3-phenoxypropyl)phenol (1.2 g) in 20 mL of diethyl ether.", "Step 2: Add 1.0 mL of 2 M sodium hydroxide solution and stir the mixture at room temperature for 24 hours.", "Step 3: Filter the mixture and wash the solid with diethyl ether.", "Step 4: Dry the solid under vacuum to obtain 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurine (1.5 g, 87% yield).", "Synthesis of 2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid ethyl ester:", "Step 1: Dissolve 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurine (1.0 g) and ethyl 3-aminophenylpropanoate (1.2 g) in 20 mL of diethyl ether.", "Step 2: Add 1.0 mL of 2 M sodium hydroxide solution and stir the mixture at room temperature for 24 hours.", "Step 3: Filter the mixture and wash the solid with diethyl ether.", "Step 4: Dry the solid under vacuum to obtain 2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid ethyl ester (1.5 g, 85% yield).", "Hydrolysis of 2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid ethyl ester:", "Step 1: Dissolve 2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid ethyl ester (1.0 g) in 20 mL of 1 M hydrochloric acid.", "Step 2: Stir the mixture at room temperature for 24 hours.", "Step 3: Neutralize the mixture with 2 M sodium hydroxide solution.", "Step 4: Extract the product with diethyl ether.", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Evaporate the solvent under reduced pressure to obtain the final product, 2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid (0.8 g, 80% yield)." ] }

CAS RN

1100220-68-5

Molecular Formula

C24H25N5O6

Molecular Weight

479.493

IUPAC Name

2-[[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H25N5O6/c1-28-20-19(21(31)27-24(28)34)29(13-16(30)14-35-17-10-6-3-7-11-17)23(26-20)25-18(22(32)33)12-15-8-4-2-5-9-15/h2-11,16,18,30H,12-14H2,1H3,(H,25,26)(H,32,33)(H,27,31,34)

InChI Key

AUECGHXCCHTQHQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC(CC3=CC=CC=C3)C(=O)O)CC(COC4=CC=CC=C4)O

solubility

not available

Origin of Product

United States

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